N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a synthetically derived organic compound belonging to the pyrimidine class. [] This compound demonstrates potential as an apoptotic inducer, particularly in breast cancer research, by simultaneously targeting DNA and CDK-2 (cyclin-dependent kinase-2). []
While the specific molecular structure analysis of N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is not provided in the papers, its structural similarity to compound 5 and 8, whose molecular structures were confirmed through NMR and potentially other analytical techniques, can offer insights. [] These compounds share a core pyrimidine ring substituted with various functional groups, including an amino group, a thioether linkage, and a substituted benzamide moiety. The presence of these specific functional groups and their arrangement within the molecule likely contribute to the compound's observed biological activity.
N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide exhibits its apoptotic inducing activity by targeting both DNA and CDK-2. [] While the precise mechanisms remain to be fully elucidated, research suggests that it induces DNA damage and inhibits CDK-2 activity. [] Docking and molecular dynamics (MD) simulations provide evidence for stable interactions with these targets, offering insights into its potential binding mode and molecular mechanism. []
N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide shows promise as a potential therapeutic agent in breast cancer research. [] Its ability to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB231) at low micromolar concentrations highlights its potent anti-cancer activity. [] This compound's dual targeting mechanism, affecting both DNA integrity and cell cycle progression through CDK-2 inhibition, makes it a promising candidate for further preclinical investigations. []
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: